molecular formula C14H19NO3 B13550660 Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B13550660
M. Wt: 249.30 g/mol
InChI Key: HWLAUUTUIGOWAB-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to protect amines from reactive conditions, thereby enabling more complex multi-step synthetic pathways. The indane scaffold bearing a hydroxy group is a privileged structure in medicinal chemistry, often associated with biological activity. Compounds with similar structures, such as (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, are known to be critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) like Ozanimod, a sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of autoimmune diseases . The presence of the hydroxy group on the indane ring system provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships or to link the molecule to other pharmacophores. As a versatile building block, this reagent is invaluable for scientists working in the discovery and development of new therapeutic agents, particularly in central nervous system (CNS) and inflammatory disorders. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and verify all specifications and safety data prior to use.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-7-5-9-4-6-10(16)8-11(9)12/h4,6,8,12,16H,5,7H2,1-3H3,(H,15,17)

InChI Key

HWLAUUTUIGOWAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically proceeds via the following key steps:

  • Starting Material: The synthesis begins with 6-hydroxy-2,3-dihydro-1H-indene or its amine derivative.
  • Protection of Amine Group: The amine functionality is protected using di-tert-butyl dicarbonate (commonly known as Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • Reaction Conditions: The reaction is commonly carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature.
  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure carbamate compound.

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1. Protection 6-hydroxy-2,3-dihydro-1H-indene amine + di-tert-butyl dicarbonate + triethylamine The amine is reacted with Boc anhydride in DCM at 0°C to room temperature under nitrogen. Triethylamine acts as a base to neutralize HCl generated during the reaction.
2. Workup Water addition, extraction with DCM, washing with brine, drying over Na2SO4 The organic phase is separated and dried to remove impurities and water.
3. Purification Column chromatography (ethyl acetate/hexane gradient) or recrystallization Purifies the product to >95% purity, confirmed by HPLC.

Industrial Scale Considerations

For industrial production, the process is scaled up with:

  • Use of bulk starting materials.
  • Optimization of reaction parameters (temperature, solvent volume, reagent equivalents) to maximize yield and purity.
  • Use of industrial purification techniques such as large-scale recrystallization or preparative chromatography.
  • Quality control using spectroscopic methods (NMR, IR) and chromatographic purity assays.

Carbamate Formation Mechanism

The carbamate group is introduced via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage while releasing tert-butanol as a byproduct.

Subsequent Chemical Modifications

  • Oxidation: The hydroxyl group on the indene ring can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The indene ring or carbamate can be selectively reduced using catalytic hydrogenation or hydride reagents such as lithium aluminum hydride.
  • Substitution: The carbamate group can undergo substitution reactions with nucleophiles under appropriate conditions, allowing further functionalization.
Technique Purpose Details
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity Chemical shifts confirm carbamate and indene protons; chiral shift reagents can assess stereochemistry.
Mass Spectrometry (HRMS) Molecular weight and formula confirmation Confirms molecular ion peak at 249.30 g/mol.
Infrared Spectroscopy (IR) Functional group identification Carbamate C=O stretch near 1700 cm⁻¹, O-H stretch around 3400 cm⁻¹.
X-ray Crystallography Absolute configuration and hydrogen bonding Single-crystal XRD resolves 3D structure and intermolecular interactions.
HPLC Purity assessment Achieves >95% purity for research and industrial standards.
Parameter Typical Value/Condition Notes
Starting Material 6-hydroxy-2,3-dihydro-1H-indene amine Commercially available or synthesized via reduction of 6-hydroxyindene derivatives
Protecting Agent Di-tert-butyl dicarbonate (Boc anhydride) 1.1–1.3 equivalents
Base Triethylamine or DMAP 1.5 equivalents to neutralize acid
Solvent Dichloromethane (DCM) or THF Anhydrous, inert atmosphere
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction Time 1–3 hours Monitored by TLC or HPLC
Purification Column chromatography or recrystallization Ethyl acetate/hexane mixtures commonly used
  • The compound serves as a versatile intermediate for synthesizing biologically active molecules, including tyrosine kinase inhibitors and proteolysis-targeting chimeras.
  • Its carbamate protecting group enhances stability and solubility during multi-step syntheses.
  • Molecular docking and computational studies reveal favorable interactions with enzyme active sites, supporting its role in drug discovery.
  • The hydroxyl group on the indene ring allows further functionalization, expanding its synthetic utility.

The preparation of this compound is well-established through carbamate protection chemistry using di-tert-butyl dicarbonate under mild conditions. The process is scalable and yields a compound with high purity suitable for further synthetic and medicinal chemistry applications. Analytical techniques including NMR, MS, IR, and X-ray crystallography are essential for confirming structure and purity. This compound’s chemical versatility and biological relevance make it a valuable intermediate in pharmaceutical research.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Outcome Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)Cleavage of tert-butyloxycarbonyl (Boc) group to form free amine
Basic hydrolysisNaOH or KOHLess common due to competing side reactions in the presence of hydroxyl groups

For example, TFA-mediated cleavage in dichloromethane (DCM) at room temperature efficiently removes the Boc group, generating 6-hydroxy-1-aminoindane as a primary product.

Reductive Amination

The free amine (post-Boc removal) participates in reductive amination with aldehydes or ketones. This reaction is pivotal in medicinal chemistry for introducing diversely substituted amines.

Conditions Reagents Outcome Reference
Aldehyde couplingBenzaldehyde derivatives, NaBH₃CNFormation of secondary amines with aryl/alkyl substituents

In a study, the amine intermediate reacted with benzaldehyde derivatives in DCM/acetonitrile (MeCN) with triethylsilane (Et₃SiH) and TFA, yielding substituted amines used in hypoxia-inducible factor (HIF) stabilizers .

Nucleophilic Substitution

The carbamate’s nitrogen can act as a nucleophile in coupling reactions, particularly with activated carbonyl groups.

Conditions Reagents Outcome Reference
Amide bond formationEDCI/HOBt, carboxylic acidsSynthesis of benzamido-phenylcarbamate derivatives

For instance, tert-butyl 2-amino phenylcarbamate (structurally analogous) reacted with substituted carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form amide-linked derivatives in >80% yields .

Oxidation of the Hydroxyl Group

The 6-hydroxy group on the indene ring is susceptible to oxidation, forming a ketone or quinone-like structure under strong oxidizing conditions.

Conditions Reagents Outcome Reference
Strong oxidationKMnO₄ or CrO₃Potential formation of indanone derivatives (theoretical, based on analogs)

Experimental data for this specific compound is limited, but analogous indene alcohols undergo oxidation to ketones, suggesting similar reactivity.

Catalytic Hydrogenation

The dihydroindene moiety may undergo further hydrogenation to saturate the bicyclic ring system.

Conditions Reagents Outcome Reference
HydrogenationH₂, Pd/C or PtO₂Reduction of double bonds in indene to form fully saturated indane derivatives

This reaction could modify the compound’s rigidity and binding properties in biological systems.

Esterification and Etherification

The hydroxyl group can be functionalized via esterification or alkylation, enhancing solubility or tuning electronic properties.

Conditions Reagents Outcome Reference
EsterificationAcetic anhydride, pyridineFormation of acetate esters
EtherificationAlkyl halides, baseIntroduction of alkyl/aryl ether groups

These modifications are often employed to probe structure-activity relationships in drug discovery.

Photochemical Reactions

The aromatic indene system may participate in photochemical cycloadditions or rearrangements, though no direct studies are reported for this compound.

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, facilitating tert-butyl group elimination and subsequent amine release .

  • Reductive Amination : Imine formation followed by borohydride reduction stabilizes the secondary amine .

Scientific Research Applications

Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of indane derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (S)-(5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5)

  • Molecular Formula: C₁₄H₁₇BrFNO₂
  • Molecular Weight : 312.21 g/mol
  • Key Differences :
    • Substituents: Bromine (position 5) and fluorine (position 6) replace the hydroxyl group.
    • Reactivity: Halogens enhance electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Applications: Used in VHL ligand synthesis for targeted protein degradation (PROTACs) .

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5)

  • Molecular Weight : 312.21 g/mol

Stereoisomers and Positional Isomers

(R)-tert-Butyl (6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 947674-87-5)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Key Differences: Stereochemistry: The R-configuration at the indenyl core alters spatial orientation, affecting chiral recognition in biological systems.

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 87694-53-9)

  • Key Differences :
    • Substituent Position: Hydroxyl group at position 3 instead of 5.
    • Hydrogen Bonding: Altered hydrogen-bonding capacity impacts solubility and target interaction .

Functional Group Variants

tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS: 1306763-31-4)

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • Key Differences: Substituent: Cyano group (position 4) introduces strong electron-withdrawing effects, enhancing stability and metabolic resistance. Applications: Useful in peptide mimetics or kinase inhibitor synthesis .

tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1056165-21-9)

  • Key Differences: Hydroxyl Position: Position 2 hydroxylation changes hydrogen-bond donor/acceptor patterns, influencing pharmacokinetics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
Target Compound 209394-60-5 C₁₄H₁₉NO₃ 249.30 6-hydroxy PROTACs, VHL ligands
tert-Butyl (5-Bromo-6-fluoro...)carbamate 1414958-70-5 C₁₄H₁₇BrFNO₂ 312.21 5-Br, 6-F Cross-coupling reactions
(R)-tert-Butyl (6-hydroxy...)carbamate 947674-87-5 C₁₄H₁₉NO₃ 249.30 6-OH (R-config) Chiral drug intermediates
tert-Butyl (3-hydroxy...)carbamate 87694-53-9 C₁₄H₁₉NO₃ 249.30 3-OH Solubility modulation
tert-Butyl (4-cyano...)carbamate 1306763-31-4 C₁₅H₁₈N₂O₂ 258.32 4-CN Kinase inhibitors

Biological Activity

Tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is an organic compound with significant potential in biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name This compound
InChI Key HWLAUUTUIGOWAB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxy group on the indene structure can participate in hydrogen bonding, facilitating interactions with enzymes and receptors. Additionally, the carbamate group may undergo hydrolysis, releasing active intermediates that modulate enzymatic activity and signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes:

  • Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, which is crucial for the regulation of neurotransmission in the nervous system.

Cytotoxicity and Protective Effects

Studies have explored the protective effects of this compound against neurotoxic agents such as amyloid-beta (Aβ). In vitro experiments suggest that it may reduce cell death in astrocytes induced by Aβ exposure.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study examining the effects of this compound on astrocytes treated with Aβ 1–42, it was observed that treatment with this compound led to a reduction in TNF-α levels compared to untreated cells. However, the differences were not statistically significant when compared to control groups .
  • Neuroprotective Potential :
    • The compound demonstrated potential neuroprotective effects by modulating inflammatory responses in astrocytes. Although it did not significantly alter IL-6 levels, its ability to decrease TNF-α production suggests a role in mitigating neuroinflammation .

Applications in Research

This compound serves as a valuable tool in various research domains:

  • Neuroscience : Its properties make it suitable for studying neurodegenerative diseases and exploring therapeutic strategies.
  • Organic Synthesis : The compound is also utilized as a building block for synthesizing more complex organic molecules.

Q & A

Q. How are structure-activity relationships (SAR) explored for derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate solubility and target affinity. Stereochemical control : Chiral HPLC separates enantiomers to compare potency (e.g., R vs. S configurations at the indenyl hydroxyl) .

Notes

  • Data Sources : References prioritize peer-reviewed studies (e.g., antimicrobial DFT analysis , aggrecanase inhibitors ) over vendor-supplied data.
  • Methodological Depth : Answers emphasize reproducible protocols (e.g., reaction conditions, assay parameters) to align with academic rigor.

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